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Compound of Interest

Compound Name: Propofol-d18

Cat. No.: B1499959 Get Quote

An in-depth technical guide for researchers, scientists, and drug development professionals on

the characterization and application of Propofol-d18.

Propofol-d18 is the deuterated analog of Propofol, a widely used intravenous anesthetic

agent.[1] In research and drug development, Propofol-d18 serves as a critical tool, primarily as

an internal standard for the precise quantification of propofol in biological samples.[1] Its use in

analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid

Chromatography-Mass Spectrometry (LC-MS/MS) is well-established for pharmacokinetic and

forensic studies.[1][2] The incorporation of eighteen deuterium atoms provides a distinct mass

shift from the parent compound, enabling accurate and sensitive detection without interfering

with the chromatographic behavior of the analyte.

Physicochemical Properties
A summary of the key physicochemical properties of Propofol and its deuterated analog,

Propofol-d18, is presented below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1499959?utm_src=pdf-interest
https://www.benchchem.com/product/b1499959?utm_src=pdf-body
https://www.benchchem.com/product/b1499959?utm_src=pdf-body
https://www.medchemexpress.com/propofol-d18.html
https://www.benchchem.com/product/b1499959?utm_src=pdf-body
https://www.medchemexpress.com/propofol-d18.html
https://www.medchemexpress.com/propofol-d18.html
https://www.researchgate.net/publication/281167160_LC-MSMS_and_GC-MS_methods_in_propofol_detection_Evaluation_of_the_two_analytical_procedures
https://www.benchchem.com/product/b1499959?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1499959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Propofol Propofol-d18

Chemical Name 2,6-diisopropylphenol
2,6-Bis(propan-2-yl-d7)phen-

3,4,5-d3-ol-d

Molecular Formula C₁₂H₁₈O C₁₂D₁₈O

Molecular Weight 178.27 g/mol [3]
196.38 g/mol [3] or 196.4

g/mol [4]

CAS Number 2078-54-8[3]
1261393-54-7[5] or 1189467-

93-3[3][4]

Appearance Liquid Liquid[6]

Melting Point 19°C[5]

Not explicitly available,

expected to be similar to

propofol

Solubility Soluble in Methanol[5] Soluble in Methanol[5]

Storage
Room temperature for short-

term, -20°C for long-term[5]

Room temperature for short-

term, -20°C for long-term[5]

Synthesis Overview
The synthesis of propofol typically involves the Friedel-Crafts alkylation of phenol.[7][8] A

common method utilizes the di-isopropylation of p-hydroxybenzoic acid followed by a

decarboxylation step, which offers high purity of the final product.[9][10] While the specific

synthesis of Propofol-d18 is not detailed in readily available literature, it would involve similar

chemical strategies but with the use of deuterated starting materials, such as deuterated

isopropylating agents and a deuterated phenol ring, to achieve the desired level of isotopic

enrichment.

Mechanism of Action of Propofol
Propofol exerts its anesthetic effects primarily by potentiating the activity of the gamma-

aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in

the central nervous system.[1][11][12] This interaction increases the chloride ion conductance
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into the neuron, leading to hyperpolarization of the cell membrane and a decrease in neuronal

excitability.
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Propofol's Mechanism of Action at the GABA-A Receptor.

Experimental Protocols
Quantification of Propofol in Human Plasma using LC-
MS/MS with Propofol-d18 as Internal Standard
This protocol describes the determination of propofol concentrations in human plasma, a

common application in pharmacokinetic studies.

a. Materials and Reagents:

Propofol standard

Propofol-d18 (Internal Standard - ISTD)[2]

Methanol (LC-MS grade)[2]

Water (LC-MS grade)

Formic acid

Human plasma (blank)
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Solid Phase Extraction (SPE) cartridges (e.g., C18)[13][14]

b. Preparation of Stock and Working Solutions:

Propofol Stock Solution (1 mg/mL): Accurately weigh 10 mg of propofol standard and

dissolve in 10 mL of methanol.

Propofol-d18 Stock Solution (1 mg/mL): Accurately weigh 2 mg of Propofol-d18 and

dissolve in the appropriate volume of methanol to achieve a 1 mg/mL concentration.[2]

Working Standard Solutions: Prepare a series of working standard solutions by serially

diluting the propofol stock solution with methanol to cover the desired calibration range (e.g.,

0.005-5 µg/mL).[13]

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Propofol-d18 stock solution

with methanol.

c. Sample Preparation:

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a

microcentrifuge tube.

Add 20 µL of the Propofol-d18 internal standard working solution to each tube (except for

blank samples) and vortex.

Perform protein precipitation by adding 300 µL of ice-cold methanol. Vortex for 1 minute.

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to a new tube for SPE or direct injection, depending on the required

sensitivity. For higher sensitivity, a C18 pipette-tip based SPE can be employed.[13]

d. LC-MS/MS Conditions:

LC System: A suitable UHPLC or HPLC system.

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Methanol with 0.1% formic acid.

Gradient: A suitable gradient to separate propofol from matrix components.

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

MS System: A triple quadrupole mass spectrometer.

Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray

Ionization (ESI) in negative mode.[13][15]

MRM Transitions:

Propofol: Monitor the transition of the deprotonated molecule to a specific product ion.

Propofol-d18: Monitor the corresponding transition for the deuterated internal standard.

e. Data Analysis:

Construct a calibration curve by plotting the peak area ratio of propofol to Propofol-d18
against the concentration of the calibration standards.

Determine the concentration of propofol in the unknown samples by interpolating their peak

area ratios from the calibration curve.
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Workflow for propofol quantification using LC-MS/MS.
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Characterization of Propofol-d18 using ¹H-NMR
Spectroscopy
This protocol outlines the use of Nuclear Magnetic Resonance (NMR) spectroscopy to confirm

the identity and isotopic purity of Propofol-d18.

a. Materials and Reagents:

Propofol-d18 sample

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

NMR tubes

b. Sample Preparation:

Dissolve a small amount (typically 1-5 mg) of the Propofol-d18 sample in approximately 0.6

mL of the deuterated solvent directly in an NMR tube.

Cap the NMR tube and ensure the solution is homogeneous.

c. NMR Spectrometer Setup and Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Nucleus: ¹H (Proton).

Experiment: A standard one-dimensional proton NMR experiment.

Parameters:

Number of scans: 16-64 (to achieve a good signal-to-noise ratio).

Relaxation delay: 1-5 seconds.

Acquisition time: 2-4 seconds.

Spectral width: Appropriate for observing all proton signals.
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d. Data Analysis:

Process the acquired Free Induction Decay (FID) using Fourier transformation, phase

correction, and baseline correction.

Integrate the residual proton signals. The ¹H-NMR spectrum of a highly enriched Propofol-
d18 sample should show significantly diminished or absent signals corresponding to the

isopropyl and aromatic protons compared to the spectrum of unlabeled propofol.[16][17]

The chemical shifts of any residual proton signals should correspond to those of propofol.

The integration of these residual signals relative to a known internal standard or the solvent

residual peak can be used to estimate the isotopic purity.

Applications in Research
The primary application of Propofol-d18 is as an internal standard in bioanalytical methods for

the quantification of propofol.[1] This is crucial in:

Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism,

and excretion (ADME) of propofol in preclinical and clinical studies.[11][18][19][20]

Understanding these parameters is essential for dose optimization and ensuring patient

safety.

Forensic Toxicology: For the precise measurement of propofol levels in post-mortem

samples or in cases of suspected drug abuse or overdose.[21]

Therapeutic Drug Monitoring: Although not routinely performed for propofol, in specific

clinical scenarios, monitoring plasma concentrations can be beneficial.

The use of a stable isotope-labeled internal standard like Propofol-d18 is considered the gold

standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences

similar matrix effects and ionization suppression, leading to highly accurate and precise results.

[22]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1499959?utm_src=pdf-body
https://www.benchchem.com/product/b1499959?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_2078-54-8_1HNMR.htm
https://www.researchgate.net/figure/H-NMR-spectra-600-MHz-of-propofol-in-D-2-O-EPC-small-unilamellar-vesicles-and-propofol_fig3_249960595
https://www.benchchem.com/product/b1499959?utm_src=pdf-body
https://www.medchemexpress.com/propofol-d18.html
https://pubmed.ncbi.nlm.nih.gov/30019172/
https://www.researchgate.net/publication/12595867_Population_Pharmacokinetics_of_Propofol_A_Multicenter_Study
https://pubmed.ncbi.nlm.nih.gov/29661412/
https://pubmed.ncbi.nlm.nih.gov/19520702/
https://pubmed.ncbi.nlm.nih.gov/26295908/
https://www.benchchem.com/product/b1499959?utm_src=pdf-body
https://www.agilent.com/cs/library/applications/5991-1608EN.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1499959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Research Applications

Analytical Methods

Propofol-d18

LC-MS/MS

 Internal
 Standard

GC-MS

 Internal
 Standard

Pharmacokinetic
Studies

Forensic
Toxicology

Therapeutic Drug
Monitoring

Click to download full resolution via product page

Applications of Propofol-d18 in research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1499959?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1499959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

